5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a diterpenoid compound. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by a complex structure that includes a furan ring, a hydroxymethyl group, and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves multiple steps. One common method includes the radical bromination of a precursor compound followed by a series of reactions such as phosphonation and desilylation . The reaction conditions typically involve the use of reagents like N-bromosuccinimide (NBS), triethyl phosphite, and tetrabutylammonium fluoride (TBAF) under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a compound with an additional carboxylic acid group, while reduction of the carboxylic acid group would yield a compound with an alcohol group .
Scientific Research Applications
5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid is not well-understood. as a diterpenoid, it likely interacts with various molecular targets and pathways in biological systems. Diterpenoids are known to modulate enzyme activity, interact with cell membranes, and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
5-[2-(Furan-3-yl)ethyl]-8-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: This compound is similar in structure but has an additional hydroxy group.
Other diterpenoids: Compounds like taxol and forskolin share the diterpenoid backbone but have different functional groups and biological activities.
Uniqueness
The uniqueness of 5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H26O4 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h3-5,8,11-12,14,17,21H,6-7,9-10,13H2,1-2H3,(H,22,23) |
InChI Key |
XLOARMGSPCGDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO |
Origin of Product |
United States |
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